molecular formula C12H12O4 B8748917 1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid

1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid

Cat. No.: B8748917
M. Wt: 220.22 g/mol
InChI Key: SKAZSQXMPWQQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

1-phenylmethoxycarbonylcyclopropane-1-carboxylic acid

InChI

InChI=1S/C12H12O4/c13-10(14)12(6-7-12)11(15)16-8-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,13,14)

InChI Key

SKAZSQXMPWQQHX-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C(=O)O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-(benzyloxycarbonyl)cyclopropanecarboxylic acid can be achieved through several methods:

Industrial production methods often involve the use of robust and scalable synthetic routes to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where the benzyloxycarbonyl group can be replaced with other functional groups.

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(benzyloxycarbonyl)cyclopropanecarboxylic acid involves its role as a protecting group for amino groups. This allows for selective reactions to occur without interference from the amino group. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

1-[(benzyloxy)carbonyl]cyclopropane-1-carboxylic acid can be compared with other similar compounds such as:

The uniqueness of 1-(benzyloxycarbonyl)cyclopropanecarboxylic acid lies in its high chemical stability and its effectiveness as a protecting group for amino groups.

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